N-(2-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Overview
Description
N-(2-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H16FN3O2S2 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives have shown significant scientific interest due to their potent anticancer activities. For instance, Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives bearing different functional groups, demonstrating potent anticancer activity against several human cancer cell lines, including breast, cervical, and colonic carcinomas. The compounds were nearly as active as the chemotherapy drug doxorubicin, indicating their potential as effective anticancer agents (Hafez & El-Gazzar, 2017).
Potential Antitumor Agents
Another study focused on the design and synthesis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their potential as dual-target antitumor agents. The compounds showed excellent inhibitory activity against human TS and DHFR, and displayed significant tumor cell growth inhibition in vitro, highlighting their potential as antitumor agents (Gangjee et al., 2009).
Antimicrobial Applications
Further extending the applications of thieno[3,2-d]pyrimidine derivatives, Nunna et al. (2014) synthesized a series of compounds incorporating the sulfamido moiety and evaluated them for antimicrobial activity. This study provides insights into the potential use of such compounds in treating microbial infections, although the specific compound "N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide" was not directly mentioned (Nunna et al., 2014).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S2/c1-25-20(27)19-18(14(11-28-19)13-7-3-2-4-8-13)24-21(25)29-12-17(26)23-16-10-6-5-9-15(16)22/h2-11H,12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHBJQFSXMKXQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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